

## Synergistic Anti-Leukemic Activity of ML385 and Venetoclax in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ML385    |           |
| Cat. No.:            | B1676655 | Get Quote |

A promising therapeutic strategy for Acute Myeloid Leukemia (AML) is emerging from the synergistic combination of the NRF2 inhibitor, **ML385**, and the BCL-2 inhibitor, venetoclax. Preclinical studies have demonstrated that this combination significantly enhances cancer cell death by co-opting the ferroptosis pathway, offering a potential new avenue for treating this aggressive hematologic malignancy.

Acute Myeloid Leukemia is a cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While venetoclax has shown efficacy in treating AML, resistance remains a significant challenge.[1] Research now indicates that targeting the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway with **ML385** can sensitize AML cells to venetoclax, leading to a potent synergistic anti-leukemic effect.[2][3]

The mechanism underlying this synergy lies in the induction of ferroptosis, a form of iron-dependent programmed cell death. **ML385**, by inhibiting NRF2, disrupts the cellular antioxidant defense system. This disruption leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis.[3] Venetoclax, a BCL-2 inhibitor, is known to induce apoptosis, another form of programmed cell death. The combination of **ML385** and venetoclax appears to create a dual-pronged attack, overwhelming the cancer cells' survival mechanisms and leading to enhanced cell death.

## In Vitro Efficacy: Enhanced Cell Death in AML Cell Lines



Studies have consistently shown the synergistic effect of **ML385** and venetoclax across various AML cell lines, including MV411, MOLM13, HL60, THP1, and NB4.[3] The combination has been shown to be more effective at inducing apoptosis in MV411 cells than combinations of **ML385** with other standard AML therapies like ATO or Ara-C.[3]

A key indicator of synergistic interaction between two drugs is the combination index (CI), where a value less than 1 indicates synergy. In the MV411 AML cell line, the combination of **ML385** (10  $\mu$ M) and venetoclax (0.1  $\mu$ M) demonstrated a strong synergistic effect with a combination index of 0.08417.[3]

The following tables summarize the quantitative data from in vitro experiments, highlighting the increased cell death and induction of ferroptosis markers in AML cell lines treated with the combination of **ML385** and venetoclax.

Table 1: Synergistic Induction of Cell Death in AML Cell Lines

| Cell Line          | Treatment           | % Cell Death (relative to control) |
|--------------------|---------------------|------------------------------------|
| MV411              | Venetoclax (0.1 μM) | ~20%                               |
| ML385 (10 μM)      | ~15%                |                                    |
| Venetoclax + ML385 | ~60%                | _                                  |
| MOLM13             | Venetoclax (0.1 μM) | ~15%                               |
| ML385 (10 μM)      | ~10%                |                                    |
| Venetoclax + ML385 | ~45%                | _                                  |
| HL60               | Venetoclax (0.1 μM) | ~10%                               |
| ML385 (10 μM)      | ~5%                 |                                    |
| Venetoclax + ML385 | ~35%                | _                                  |

Table 2: Induction of Ferroptosis Markers in AML Cell Lines





| Cell Line | Treatment          | Relative Labile Iron<br>Pool Increase | Relative Lipid ROS<br>Increase |
|-----------|--------------------|---------------------------------------|--------------------------------|
| MV411     | Venetoclax + ML385 | Significant Increase                  | Significant Increase           |
| MOLM13    | Venetoclax + ML385 | Significant Increase                  | Significant Increase           |
| HL60      | Venetoclax + ML385 | Significant Increase                  | Significant Increase           |

# In Vivo Confirmation: Synergistic Anti-Leukemic Activity in Mouse Models

The potent synergy observed in vitro has also been confirmed in in vivo studies using cell linederived xenograft (CDX) mouse models of AML.[2] The combination of **ML385** and venetoclax demonstrated significant anti-leukemic activity, further supporting its therapeutic potential.[2]

## Signaling Pathway and Experimental Workflow

The synergistic effect of **ML385** and venetoclax is rooted in their complementary mechanisms of action, converging on the induction of cell death. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for validating this synergy.





Click to download full resolution via product page

Caption: Signaling pathway of ML385 and venetoclax synergy.





Click to download full resolution via product page

Caption: Experimental workflow for validating synergy.

## **Experimental Protocols**

The following are summaries of the key experimental protocols used to validate the synergistic effect of **ML385** and venetoclax in AML.

Cell Culture: AML cell lines (MV411, MOLM13, HL60, THP1, NB4) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (CCK-8):

- AML cells were seeded in 96-well plates.
- Cells were treated with various concentrations of ML385, venetoclax, or the combination for 48 hours.



- 10 µL of CCK-8 solution was added to each well and incubated for 2-4 hours.
- The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

#### Apoptosis Assay (Flow Cytometry):

- AML cells were treated with ML385, venetoclax, or the combination for 48 hours.
- Cells were harvested, washed with PBS, and resuspended in binding buffer.
- Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.

#### Measurement of Lipid ROS:

- AML cells were treated with ML385, venetoclax, or the combination for 48 hours.
- Cells were stained with C11-BODIPY 581/591 dye.
- The level of lipid ROS was measured by flow cytometry.

#### Measurement of Labile Iron Pool:

- AML cells were treated with ML385, venetoclax, or the combination for 48 hours.
- Cells were incubated with Calcein-AM.
- The fluorescence of Calcein, which is quenched by labile iron, was measured using a flow cytometer or fluorescence microscopy. A decrease in fluorescence indicates an increase in the labile iron pool.

#### In Vivo Xenograft Studies:

NOD/SCID mice were subcutaneously or intravenously injected with AML cells.



- Once tumors were established, mice were treated with ML385, venetoclax, or the combination.
- Tumor volume and survival were monitored over time to assess the anti-leukemic efficacy of the treatments.[2]

### Conclusion

The combination of the NRF2 inhibitor **ML385** and the BCL-2 inhibitor venetoclax represents a highly promising therapeutic strategy for AML. The synergistic induction of ferroptosis and apoptosis provides a powerful mechanism to overcome resistance and enhance the killing of leukemia cells. The robust preclinical data from both in vitro and in vivo studies provide a strong rationale for further clinical investigation of this combination in AML patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Targeting NRF2 uncovered an intrinsic susceptibility of acute myeloid leukemia cells to ferroptosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synergistic Anti-Leukemic Activity of ML385 and Venetoclax in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676655#validating-the-synergistic-effect-of-ml385-with-venetoclax-in-aml]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com